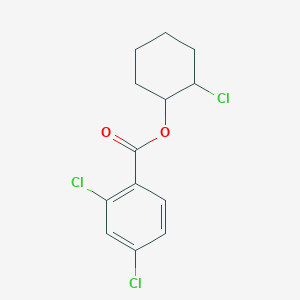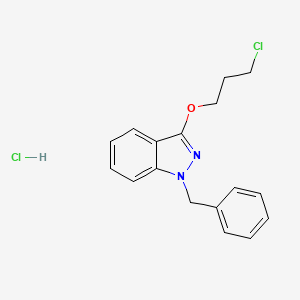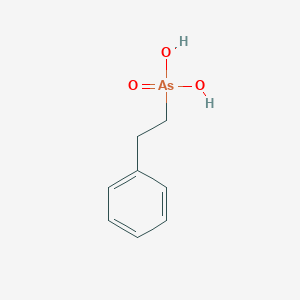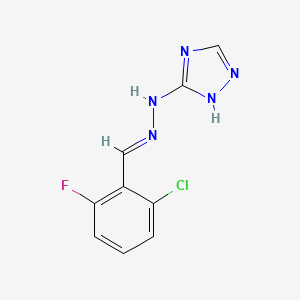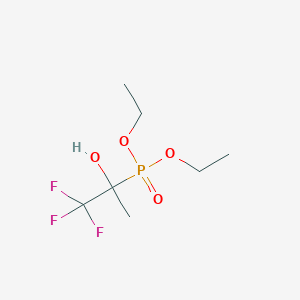
Diethyl (1,1,1-trifluoro-2-hydroxypropan-2-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1,1,1-trifluoro-2-hydroxypropan-2-yl)phosphonate is an organophosphorus compound with the molecular formula C6H12F3O4P. This compound is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a phosphonate ester group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1,1,1-trifluoro-2-hydroxypropan-2-yl)phosphonate typically involves the reaction of diethyl phosphite with a trifluoromethyl ketone under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1,1,1-trifluoro-2-hydroxypropan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The phosphonate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diethyl (1,1,1-trifluoro-2-oxopropan-2-yl)phosphonate.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted phosphonate esters.
Scientific Research Applications
Diethyl (1,1,1-trifluoro-2-hydroxypropan-2-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl (1,1,1-trifluoro-2-hydroxypropan-2-yl)phosphonate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can participate in hydrogen bonding and hydrophobic interactions, while the phosphonate ester group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate
- Diethyl (2-oxo-2-phenylethyl)phosphonate
- Diethyl (1-cyanoethyl)phosphonate
Uniqueness
Diethyl (1,1,1-trifluoro-2-hydroxypropan-2-yl)phosphonate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
65601-37-8 |
|---|---|
Molecular Formula |
C7H14F3O4P |
Molecular Weight |
250.15 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C7H14F3O4P/c1-4-13-15(12,14-5-2)6(3,11)7(8,9)10/h11H,4-5H2,1-3H3 |
InChI Key |
LKOFAPOLGGQYKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C)(C(F)(F)F)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)

![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)
![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)
